1,2,3-Tri-O-benzyl-b-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

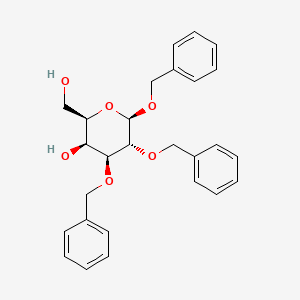

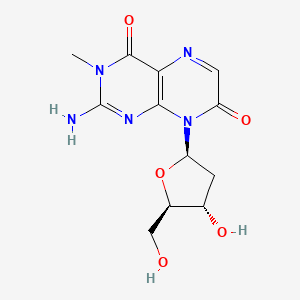

1,2,3-Tri-O-benzyl-b-D-galactopyranoside (TOBG) is a synthetic compound that is composed of three benzyl groups and one b-D-galactopyranoside moiety. It has been widely used in scientific research for its unique properties and has been used as an inhibitor for various enzymes, as a substrate for glycosyltransferases, and as a ligand for glycosylation reactions.

Scientific Research Applications

Efficient Synthesis of Oligosaccharides

1,2,3-Tri-O-benzyl-β-D-galactopyranoside plays a crucial role in the efficient synthesis of galabioside-containing oligosaccharides. It serves as a key intermediate in the production of anomerically-activated galabiosides suitable for use as glycosyl donors. This process enables the synthesis of galabiosyl donors with high yields, facilitating the creation of crystalline compounds that simplify purification processes (Ohlsson & Magnusson, 2000).

Synthesis of Glycolipids

The compound is also used in the synthesis of glycolipids, such as 3-O-(6-O-α-D-galactopyranosyl-β-D-galactopyranosyl)-1,2-di-O-dodecanoyl-sn-glycerol. This synthesis demonstrates the compound's versatility in glycosylation reactions and its role in producing substrates for enzymatic studies. These glycolipids are used to understand enzyme behavior, specifically galactolipase activity (Lafont, Carrière, Ferrato, & Boullanger, 2006).

Assembly of Complex Carbohydrate Structures

Furthermore, 1,2,3-Tri-O-benzyl-β-D-galactopyranoside is instrumental in assembling complex carbohydrate structures, including oligosaccharides related to biological antigens. It enables the synthesis of specific disaccharide epitopes involved in biological recognition processes, contributing to our understanding of immune responses and potential therapeutic targets (Sakamoto & Ohrui, 2000).

Development of Anti-HIV Agents

Additionally, the compound has been used in the synthesis of synthetic galactomannans with potent anti-HIV activity. Through ring-opening polymerization and subsequent sulfation, these synthetic galactomannans demonstrate significant biological activity, offering insights into developing new anti-HIV therapies (Budragchaa et al., 2015).

Mechanism of Action

Target of Action

1,2,3-Tri-O-benzyl-b-D-galactopyranoside is primarily used in molecular biology for glycosylation studies . It is crucial in the research of synthesis of antiviral and anticancer drugs, where it targets glycosyltransferase enzymes .

Mode of Action

This compound is a protected carbohydrate hemiacetal that can be converted into glycosyl donors or used directly as donors . It can also serve as substrates for nucleophilic addition reactions . The compound’s interaction with its targets involves the introduction of benzyl ethers to protect the anomeric position during the synthesis process .

Biochemical Pathways

The compound is frequently used in studying glycosylation reactions in biomedical research . Glycosylation is a critical biochemical pathway where a carbohydrate is attached to a hydroxyl or other functional group of another molecule. This process plays a significant role in biological functions, including cell-cell interaction, immune response, and the pathogenesis of many diseases.

Result of Action

The compound’s action has remarkable implications in the development of novel drugs aimed at treating cancer and other complex diseases . Its utility lies in its potential antitumor and anti-inflammatory properties .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in the context of glycosylation and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate glycosylation without causing significant toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on glycosylation and gene expression becomes more pronounced at higher concentrations.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on glycosylation and other cellular processes. Targeting signals and post-translational modifications direct the compound to specific organelles, such as the Golgi apparatus and endoplasmic reticulum . These localizations are crucial for its activity and function, as they determine the compound’s interactions with glycosyltransferase enzymes and other biomolecules.

properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c28-16-23-24(29)25(30-17-20-10-4-1-5-11-20)26(31-18-21-12-6-2-7-13-21)27(33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2/t23-,24+,25+,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHLWIIYISYWAF-LXSUACKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)